molecular formula C8H7BrO2S B1329254 (4-Bromo-phenylsulfanyl)-acetic acid CAS No. 3406-76-6

(4-Bromo-phenylsulfanyl)-acetic acid

Cat. No. B1329254
CAS RN: 3406-76-6
M. Wt: 247.11 g/mol
InChI Key: ZREFBQZGAVWLKX-UHFFFAOYSA-N
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Patent
US07951963B2

Procedure details

To water (600 mL) solution of 88.9 g of sodium hydroxide was added 200 g of 4-bromothiophenol and dropwise added water (300 mL) solution of 105 g of chloroacetic acid, which was then stirred at 60 to 70° C. for 1 hour. After cooling the reaction mixture to 40° C., thereto were added 140 mL of hydrochloric acid and 600 mL of toluene, which was then heated to 80° C. The organic layer was separated and slowly cooled to 5° C. After stirring at the same temperature for 1 hour, the crystals precipitate was collected by filtration to provide 243 g of (4-bromophenylthio)acetic acid as white solid form.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
88.9 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Cl[CH2:12][C:13]([OH:15])=[O:14].Cl>C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:12][C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
88.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
105 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
was then stirred at 60 to 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 80° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 5° C
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 243 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.